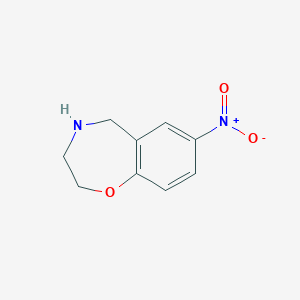
7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound that features a seven-membered ring containing nitrogen and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the nitration of 2,3,4,5-tetrahydro-1,4-benzoxazepine. This can be achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions generally require careful control of temperature and reaction time to ensure the desired product is obtained with high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale nitration reactions can be applied. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and safety.
化学反应分析
Types of Reactions: 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-amine .
科学研究应用
7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to generate reactive species is a key aspect of its mechanism .
相似化合物的比较
2,3,4,5-Tetrahydro-1,4-benzoxazepine: Lacks the nitro group, resulting in different chemical and biological properties.
7-Nitro-1,2,3,4-tetrahydroquinoline: Another nitro-substituted heterocycle with distinct structural and functional characteristics.
生物活性
7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS Number: 216008-29-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
This compound is characterized by a seven-membered ring structure containing nitrogen and oxygen. Its chemical structure allows for various reactions that can modify its biological activity. The nitro group is particularly significant as it can undergo bioreduction to form reactive intermediates that interact with cellular components.
Anticancer Activity
Research has indicated that this compound exhibits notable anticancer properties. A study involving a series of derivatives demonstrated that compounds based on this structure showed significant antiproliferative activity against the MCF-7 breast cancer cell line. One derivative was found to have an IC50 value of 0.67 µM, indicating potent activity against cancer cells .
Table 1: Anticancer Activity of Derivatives
| Compound | Structure | IC50 (µM) | Target Cell Line |
|---|---|---|---|
| 28 | Benzoxazepine derivative | 0.67 ± 0.18 | MCF-7 |
| Other derivatives | Various | Varies | Various |
The mechanism underlying this activity appears to be linked to the modulation of apoptosis regulatory pathways, as revealed by cDNA microarray studies .
Antimicrobial Properties
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacterial strains. However, detailed quantitative data on its efficacy against specific pathogens remain limited and warrant further investigation.
The biological activity of this compound is primarily attributed to its ability to generate reactive species upon bioreduction. These intermediates can interact with cellular macromolecules such as proteins and DNA, leading to alterations in cellular signaling pathways and ultimately affecting cell survival and proliferation.
Case Studies
Several case studies have highlighted the compound's potential in drug development:
- Anticancer Drug Development : A case study focused on synthesizing derivatives for targeting specific cancer pathways demonstrated promising results in inhibiting tumor growth in vitro.
- Antimicrobial Research : Another study explored the efficacy of the compound against resistant bacterial strains and provided insights into its potential as a lead compound for developing new antibiotics.
属性
IUPAC Name |
7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-11(13)8-1-2-9-7(5-8)6-10-3-4-14-9/h1-2,5,10H,3-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSJIONOSGAQDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













